N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
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Description
N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
Compounds derived from N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide have been synthesized and evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One such study demonstrated that certain derivatives exhibit good activity against these enzymes, with IC50 values indicating their effectiveness in inhibition. Molecular docking studies were conducted to explore the mode of binding of these compounds against the studied enzymes, providing insights into their interaction mechanisms (Virk et al., 2018).
Antibacterial Activity
Another area of application is in the development of antibacterial agents. A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The findings highlighted that some compounds, specifically those bearing a 2-methylphenyl group, showed significant growth inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli, suggesting their potential as antibacterial agents (Iqbal et al., 2017).
Anticancer Activity
Research into the anticancer effects of derivatives of this compound revealed their cytotoxic effects on hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh7. The study discovered compounds with significant cytotoxicity and safety margins, showing promise as potential treatments for HCC. These compounds also demonstrated the ability to decrease angiogenic markers and exhibited anti-angiogenic and anti-invasive effects, further supporting their potential in cancer therapy (Eldeeb et al., 2022).
Antimicrobial and Antifungal Applications
Derivatives of this compound have also been synthesized and screened for their antimicrobial and antifungal activities. The synthesized compounds showed moderate to significant activity against various Gram-negative and Gram-positive bacteria, demonstrating their potential as antimicrobial agents. Additionally, some compounds exhibited antifungal activities, expanding their potential therapeutic applications (Khalid et al., 2016).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-17-7-9-18(10-8-17)23-22(25)16-19-6-4-5-15-24(19)29(26,27)21-13-11-20(28-2)12-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOKEDMSMNSVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.